molecular formula C27H22O7 B2797639 3,4,6-Tri-o-benzoyl-d-glucal CAS No. 13322-90-2

3,4,6-Tri-o-benzoyl-d-glucal

Cat. No.: B2797639
CAS No.: 13322-90-2
M. Wt: 458.466
InChI Key: OZFFEFRJEYIEGH-SMIHKQSGSA-N
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Description

3,4,6-Tri-O-benzoyl-D-glucal is a chemical compound that serves as an important building block in the synthesis of various oligosaccharides. It is characterized by the presence of three benzoyl groups attached to the glucal structure, which is a derivative of glucose. This compound is widely used in organic synthesis and has significant applications in the field of carbohydrate chemistry.

Mechanism of Action

Target of Action

3,4,6-Tri-O-benzoyl-D-glucal is primarily used as a building block in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (or monosaccharides) and play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, and infection mechanism.

Pharmacokinetics

It’s worth noting that the compound is insoluble in water but easily soluble in chloroform , which could influence its bioavailability and distribution in the body.

Result of Action

The primary result of the action of this compound is the synthesis of oligosaccharides . These oligosaccharides can then exert various effects at the molecular and cellular levels, depending on their specific structure and the biological context in which they are involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and reactivity. Furthermore, the compound’s solubility in different solvents could impact its distribution and efficacy in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-benzoyl-D-glucal typically involves the benzoylation of D-glucal. The reaction is carried out using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-benzoyl-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .

Scientific Research Applications

3,4,6-Tri-O-benzoyl-D-glucal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,4,6-Tri-O-benzyl-D-glucal
  • 3,4,6-Tri-O-acetyl-D-glucal
  • 3,4,6-Tri-O-benzoyl-D-galactal

Uniqueness

3,4,6-Tri-O-benzoyl-D-glucal is unique due to its specific benzoyl protecting groups, which provide stability and reactivity in glycosylation reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic applications .

Properties

IUPAC Name

[(2R,3S,4R)-3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFFEFRJEYIEGH-SMIHKQSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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